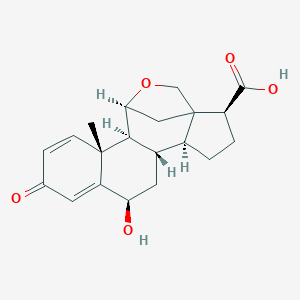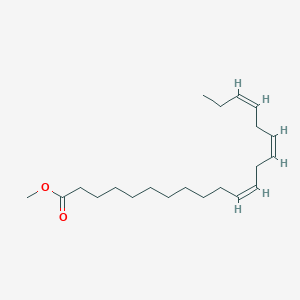
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
概要
説明
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H5ClF3N3 and a molecular weight of 211.57 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures below -20°C . This compound is known for its use in various scientific research applications, particularly in the synthesis of small molecule inhibitors for Parkinson’s therapy .
準備方法
The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves several steps. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards .
化学反応の分析
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including substitution reactions. For example, it can react with nucleophiles to replace the chlorine atom with other functional groups . Common reagents used in these reactions include bases and solvents such as THF.
科学的研究の応用
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is widely used in scientific research, particularly in the field of medicinal chemistry. It is a key reagent in the synthesis of small molecule inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson’s disease . Additionally, this compound is used in the development of other pharmaceuticals and agrochemicals due to its unique chemical properties . Its trifluoromethyl group is particularly valuable in drug design, as it can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
作用機序
The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as LRRK2 . By inhibiting the activity of this kinase, the compound can modulate various cellular pathways involved in neurodegeneration. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target .
類似化合物との比較
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine . While both compounds share a similar core structure, the presence of different substituents (methyl vs. ethyl) can significantly impact their chemical reactivity and biological activity. The unique combination of the chloro and trifluoromethyl groups in this compound makes it particularly effective in its applications, distinguishing it from other related compounds .
特性
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZWBBJKHCGBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610581 | |
| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515824-43-8 | |
| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)



